3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
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Overview
Description
- Its IUPAC name is 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid .
- The compound contains an amino group (NH2) and a piperidine ring, making it interesting for various applications.
3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid: is a heterocyclic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one approach involves the reaction of 4-methylpiperidine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Industrial Production: Industrial-scale production methods may involve modifications of the above route or alternative approaches.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like acids, bases, and catalysts are used. For example, acidic conditions can lead to amide formation.
Major Products: The major products depend on the specific reaction. For instance, reduction of the nitro group yields the amino group.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis due to its functional groups.
Biology: Researchers explore its interactions with biological molecules, receptors, and enzymes.
Medicine: Investigated for potential drug development, especially in neurological disorders.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: One related compound is 3-(4-methylpiperazin-1-yl)propanoic acid (C8H16N2O2), which has a similar piperazine ring but lacks the amino group at the 3-position
Uniqueness: The amino group in our compound distinguishes it from related structures.
Remember that this compound’s applications and properties are continually explored through scientific research
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-3-(1-methylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)8(10)6-9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
PZLCVHSYSXNYKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CC(=O)O)N |
Origin of Product |
United States |
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